

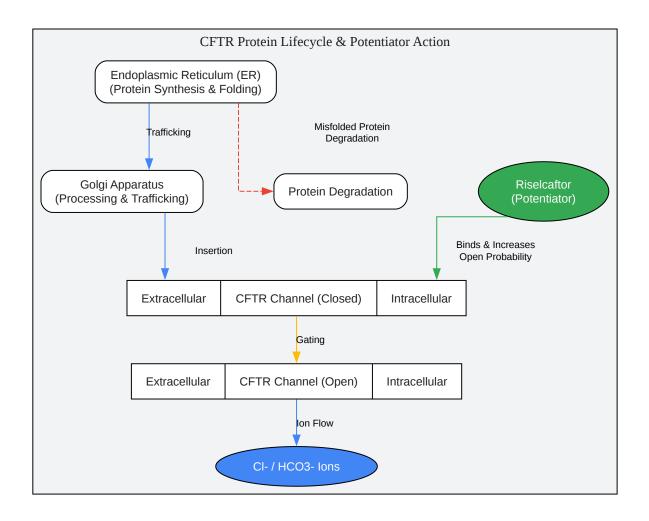
Application Notes and Protocols for Measuring CFTR Function with Riselcaftor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel in epithelial cells.[2][3] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in the production of thick, sticky mucus and affecting multiple organs.[2] CFTR modulators are a class of drugs that target the defective protein to restore its function. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability (gating) at the cell membrane.


Riselcaftor is a CFTR modulator, specifically a potentiator, with a reported EC50 of 20.1 nM in human bronchial epithelial cells. As a potentiator, **Riselcaftor** is designed to increase the activity of CFTR channels that are already present at the cell surface. This document provides detailed application notes and protocols for measuring the function of the CFTR protein in the presence of **Riselcaftor**, intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action of CFTR Potentiators

CFTR potentiators like **Riselcaftor** work by directly interacting with the CFTR protein at the cell membrane to increase the likelihood that the channel will be open, thereby allowing for

increased transport of chloride and bicarbonate ions. This action is particularly beneficial for CFTR mutations that result in defective channel gating (Class III mutations) or reduced channel conductance (Class IV mutations). In combination with CFTR correctors, which increase the number of CFTR channels at the cell surface, potentiators can synergistically improve overall CFTR function.

Click to download full resolution via product page

Caption: Mechanism of CFTR potentiation by Riselcaftor.

Techniques for Measuring CFTR Function

A variety of in vitro and ex vivo assays can be employed to quantify the function of the CFTR channel and assess the efficacy of potentiators like **Riselcaftor**.

In Vitro Assays

In vitro assays are crucial for high-throughput screening and detailed mechanistic studies of CFTR modulators.

1. Ussing Chamber Assay

The Ussing chamber is considered a gold standard for measuring ion transport across epithelial cell monolayers. It allows for the direct measurement of short-circuit current (Isc), which is a quantitative measure of net ion transport.

- Principle: Epithelial cells expressing CFTR are grown on permeable supports to form a
 polarized monolayer. This monolayer is mounted in an Ussing chamber, which separates the
 apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the
 resulting current (Isc) reflects the net movement of ions across the epithelium.
- Application with Riselcaftor: After establishing a baseline Isc, CFTR is typically activated
 with a cAMP agonist like forskolin. The addition of Riselcaftor to the apical side should lead
 to a further increase in the forskolin-stimulated Isc, indicating potentiation of CFTR channel
 activity.

2. Patch Clamp Electrophysiology

Patch clamp is a powerful technique for studying the properties of individual ion channels.

Principle: A micropipette with a very small tip is used to isolate a small "patch" of the cell
membrane, ideally containing a single CFTR channel. The flow of ions through the channel is
measured as an electrical current. This technique can determine the channel's open
probability (Po), single-channel conductance, and gating kinetics.

- Application with Riselcaftor: By analyzing single-channel recordings before and after the
 application of Riselcaftor, a direct measurement of the increase in channel open probability
 can be obtained.
- 3. Membrane Potential-Sensitive Fluorescent Dyes

This is a cell-based assay suitable for high-throughput screening.

- Principle: Cells expressing CFTR are loaded with a fluorescent dye that is sensitive to changes in membrane potential. Activation of CFTR leads to an efflux of anions, causing membrane depolarization and a change in the fluorescence of the dye.
- Application with Riselcaftor: The addition of Riselcaftor in the presence of a CFTR agonist should enhance the change in fluorescence, indicating increased CFTR activity.
- 4. Halide-Sensitive Fluorescent Protein Assays (e.g., YFP-based)

This is another high-throughput compatible assay that measures CFTR-mediated anion transport.

- Principle: Cells are engineered to express a halide-sensitive yellow fluorescent protein (YFP). The fluorescence of this YFP is quenched by halides like iodide. When CFTR channels open, iodide flows into the cells, leading to a decrease in YFP fluorescence.
- Application with Riselcaftor: The rate of fluorescence quenching is proportional to the rate of
 iodide influx and thus to CFTR activity. Riselcaftor's potentiation of CFTR will result in a
 faster rate of fluorescence quenching.

Ex Vivo Assays

Ex vivo assays utilize tissues or cells taken directly from patients, providing a more physiologically relevant model to test the effects of CFTR modulators.

1. Forskolin-Induced Swelling (FIS) in Intestinal Organoids

Patient-derived intestinal organoids are three-dimensional structures that recapitulate the in vivo intestinal epithelium.

- Principle: Intestinal organoids have CFTR expressed on their apical membrane, which faces
 the lumen. Activation of CFTR by forskolin leads to the secretion of chloride and fluid into the
 lumen, causing the organoids to swell. The degree of swelling is a measure of CFTR
 function.
- Application with Riselcaftor: The addition of Riselcaftor to the culture medium along with forskolin should enhance the swelling of organoids derived from patients with responsive CFTR mutations.
- 2. Nasal Potential Difference (NPD)

NPD is an in vivo measurement but can be adapted for ex vivo studies on nasal epithelial cells. It measures the voltage across the nasal epithelium, which is generated by ion transport.

- Principle: The potential difference across the nasal epithelium is measured in response to
 perfusion with solutions that inhibit or stimulate specific ion channels, including CFTR. A key
 step is the perfusion with a low-chloride solution and a cAMP agonist to stimulate CFTRdependent chloride secretion.
- Application with Riselcaftor: An increase in the change in potential difference upon stimulation in the presence of Riselcaftor would indicate enhanced CFTR function.

Experimental Protocols

Protocol 1: Ussing Chamber Assay with Human Bronchial Epithelial (HBE) Cells

Materials:

- HBE cells cultured on permeable supports (e.g., Transwell®)
- Ussing chamber system
- Ringer's solution
- Forskolin
- Riselcaftor

• CFTR inhibitor (e.g., CFTRinh-172)

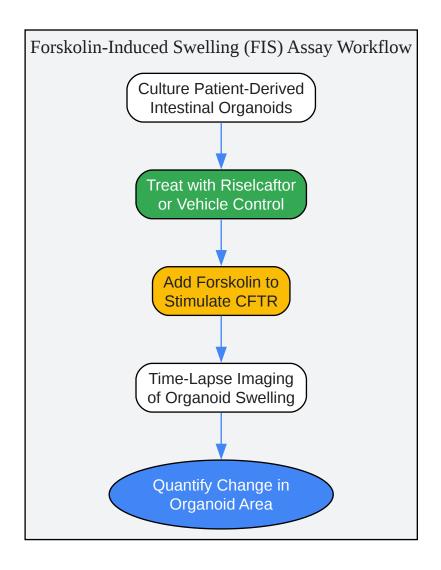
Procedure:

- Culture HBE cells on permeable supports until a confluent and differentiated monolayer is formed.
- Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments.
- Fill both compartments with pre-warmed Ringer's solution and maintain at 37°C.
- Measure the baseline short-circuit current (Isc).
- Add a CFTR agonist, such as 10 μM forskolin, to the basolateral side to activate CFTR.
 Record the increase in Isc.
- Once the forskolin-stimulated Isc has stabilized, add Riselcaftor (e.g., at its EC50 of 20.1 nM or a range of concentrations) to the apical side.
- Record the further increase in Isc, which represents the potentiation of CFTR activity.
- To confirm that the observed current is CFTR-dependent, add a CFTR inhibitor (e.g., 10 μM CFTRinh-172) to the apical side and observe the inhibition of the Isc.

Click to download full resolution via product page

Caption: Workflow for the Ussing Chamber Assay.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay with Intestinal Organoids


Materials:

- · Patient-derived intestinal organoids
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium
- Forskolin
- Riselcaftor
- Live-cell imaging system

Procedure:

- Culture patient-derived intestinal organoids in a basement membrane matrix.
- Plate the organoids in a multi-well plate suitable for imaging.
- Incubate the organoids with **Riselcaftor** (at a predetermined optimal concentration) or vehicle control for a specified period (e.g., 24 hours for correctors, acute for potentiators).
- Just before imaging, add forskolin (e.g., 5 μM) to the culture medium to stimulate CFTR.
- Acquire images of the organoids at regular time intervals (e.g., every 30 minutes for 2-4 hours) using a live-cell imaging system.
- Quantify the change in the cross-sectional area of the organoids over time using image analysis software.
- The area under the curve of the swelling response is a measure of CFTR function. Compare the swelling in the **Riselcaftor**-treated organoids to the vehicle-treated controls.

Click to download full resolution via product page

Caption: Workflow for the Forskolin-Induced Swelling Assay.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Ussing Chamber Assay Data

Treatment	Baseline Isc (μΑ/cm²)	Forskolin- Stimulated ΔIsc (μΑ/cm²)	Riselcaftor- Potentiated Δlsc (μΑ/cm²)	% Potentiation
Vehicle Control	X ± SD	Y ± SD	N/A	N/A
Riselcaftor (20.1 nM)	X ± SD	Y ± SD	Z ± SD	((Z-Y)/Y)*100
(other concentrations)				

Table 2: Forskolin-Induced Swelling Assay Data

Treatment	Baseline Organoid Area (μm²)	Area Under the Curve (AUC) of Swelling	Fold Change in AUC vs. Vehicle
Vehicle Control	A ± SD	B ± SD	1.0
Riselcaftor (Concentration 1)	A ± SD	C ± SD	C/B
(other concentrations)			

Conclusion

The techniques described in these application notes provide robust and quantitative methods for evaluating the function of the CFTR protein and the efficacy of potentiators such as **Riselcaftor**. The choice of assay will depend on the specific research question, available resources, and desired throughput. For initial screening and mechanistic studies, in vitro assays like the Ussing chamber and fluorescence-based methods are highly valuable. For a more personalized medicine approach and to assess efficacy in a more physiologically relevant context, ex vivo models using patient-derived cells, such as intestinal organoids, are indispensable. By following these detailed protocols and presenting data in a structured manner, researchers can effectively characterize the activity of **Riselcaftor** and other CFTR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An "ex vivo model" contributing to the diagnosis and evaluation of new drugs in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring CFTR
 Function with Riselcaftor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12361317#techniques-for-measuring-cftr-function-with-riselcaftor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com